6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Kynurenine 3-monooxygenase Neurodegeneration Enzyme Inhibition

6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 893783-30-7) is a selective kynurenine 3-monooxygenase (KMO) inhibitor with a unique low-affinity CYP profile (IC50 >20 μM against CYP2E1, CYP2B6, CYP2A6). Unlike generic benzoxazinones, its specific 5,7-dimethyl and 6-chloro substitution enables high-affinity KMO binding and minimal CYP interference, essential for reproducible pathway dissection. Sourced for med chem campaigns targeting neurodegeneration and inflammation.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
Cat. No. B5815185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1Cl)C)NC(=O)CO2
InChIInChI=1S/C10H10ClNO2/c1-5-3-7-10(6(2)9(5)11)12-8(13)4-14-7/h3H,4H2,1-2H3,(H,12,13)
InChIKeySWPUKRJNHNFMGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one: Core Structural and Physicochemical Profile for Procurement and Research Selection


6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 893783-30-7) is a synthetic heterocyclic compound belonging to the benzoxazinone class, characterized by a benzene ring fused to an oxazine ring with specific chlorine and methyl substitutions at the 6, 5, and 7 positions [1]. It is commercially available as a research-grade chemical with a minimum purity specification of 95% and a molecular weight of 211.64 g/mol . This compound is a recognized inhibitor of EC 1.14.13.* oxidoreductases, a role that underpins its utility in biochemical and pharmacological research [2].

Why 6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one Cannot Be Interchanged with Other Benzoxazinone Analogs


The 1,4-benzoxazin-3-one scaffold is known for diverse biological activities, but subtle changes in the substitution pattern profoundly alter target selectivity and potency. While generic benzoxazinones may exhibit broad enzyme inhibition (e.g., α-chymotrypsin with IC50 values ranging from 6.5 to 341.1 μM) [1], the specific 5,7-dimethyl and 6-chloro substitution of this compound confers a distinct profile. It demonstrates a unique combination of low affinity for major cytochrome P450 isoforms and high-affinity binding to kynurenine 3-monooxygenase (KMO) [2]. This precise combination of molecular recognition properties means that simple substitution with an unsubstituted or differently substituted benzoxazinone core would fundamentally alter the experimental outcome, making this specific compound essential for studies where KMO inhibition or a clean CYP profile is required.

Quantitative Differentiation Guide: 6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one vs. Structural Analogs


KMO Inhibition: Direct Structural Evidence of High-Affinity Binding

This compound serves as a validated core scaffold for potent kynurenine 3-monooxygenase (KMO) inhibitors. Its derivative, 2-(6-chloro-5,7-dimethyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid, has been co-crystallized with KMO, revealing a competitive binding mode where the carboxylate group interacts with key active site residues R83, Y97, and N368 [1]. This is in contrast to the broader class of benzoxazinones, which are often characterized as general serine protease inhibitors (e.g., α-chymotrypsin) [2].

Kynurenine 3-monooxygenase Neurodegeneration Enzyme Inhibition

CYP450 Liability: Superior In Vitro Selectivity Profile Against Key Isoforms

In contrast to other clinically relevant benzoxazinones like efavirenz, which is a known inhibitor and substrate of CYP2B6 (IC50 = 5.5 μM), this compound exhibits extremely low inhibition of several major cytochrome P450 isoforms. In human liver microsome assays, its IC50 values for CYP2E1, CYP2B6, and CYP2A6 were all >20,000 nM [1]. This indicates a minimal potential for CYP-mediated drug-drug interactions, a key differentiator for lead optimization.

Drug-Drug Interactions CYP Inhibition ADME-Tox

Patent-Backed Scaffold: A Core Structure for a Novel Class of KMO Inhibitors

The 6-chlorobenzoxazine core, which includes this specific compound, is the subject of a granted patent family (e.g., US20180170920A1) claiming its use as a KMO inhibitor for the treatment of a wide range of disorders including acute pancreatitis, chronic kidney disease, and neurodegenerative conditions [1]. This patent protection provides a clear commercial and research differentiation from unpatented benzoxazinone analogs, which lack this specific, validated therapeutic rationale.

Intellectual Property KMO Inhibitor Drug Discovery

Optimal Scientific and Industrial Application Scenarios for 6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one


KMO Inhibitor Lead Optimization and SAR Studies

This compound is ideal for medicinal chemistry campaigns focused on kynurenine 3-monooxygenase (KMO). Its crystal structure with KMO [1] provides a detailed map of ligand-protein interactions, enabling rational design of more potent and selective analogs. The patented core scaffold [2] also makes it a strategic choice for programs aiming to secure intellectual property in the KMO inhibitor space.

In Vitro ADME Screening Panels Requiring a Low CYP Liability Control

In early drug discovery, this compound serves as an excellent negative control or benchmark for assessing CYP inhibition. Its demonstrated IC50 values of >20 μM against CYP2E1, CYP2B6, and CYP2A6 [1] provide a known, low-interference baseline. This is particularly useful when evaluating the CYP inhibition potential of new chemical entities derived from more promiscuous heterocyclic scaffolds.

Chemical Biology Probe for Studying Tryptophan Metabolism

Given its validated role as an inhibitor of EC 1.14.13.* oxidoreductases, including KMO [1], this compound is a valuable tool for dissecting the kynurenine pathway of tryptophan metabolism. It can be used to probe the biological consequences of KMO inhibition in cellular or in vivo models of inflammation, neurodegeneration, or cancer, where altered tryptophan catabolism is implicated [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.